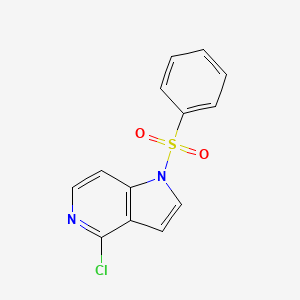

1-(苯磺酰基)-4-氯-5-氮杂吲哚

描述

“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .

Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .

科学研究应用

Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics

Spirooxindole-based phenylsulfonyl moiety, which is structurally similar to “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, has been investigated for its anti-coronavirus activity. The newly designed anti-SARS-CoV-2 therapeutics spirooxindoles were synthesized by [3 + 2] cycloaddition reactions. These compounds were assessed individually against the highly pathogenic human coronaviruses and proved to be highly potent and safer .

Antiviral Agents

Indole derivatives, which include “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, have been reported to possess various biological activities, including antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Agents

Indole derivatives have also been reported to possess anti-inflammatory properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Agents

Indole derivatives have been reported to possess anticancer properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anticancer drugs .

Anti-HIV Agents

Indole derivatives have been reported to possess anti-HIV properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-HIV drugs .

Antimicrobial Agents

Indole derivatives have been reported to possess antimicrobial properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antimicrobial drugs .

Antitubercular Agents

Indole derivatives have been reported to possess antitubercular properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antitubercular drugs .

Antidiabetic Agents

Indole derivatives have been reported to possess antidiabetic properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antidiabetic drugs .

安全和危害

未来方向

In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .

作用机制

Target of Action

Similar compounds with a phenylsulfonyl group have been used as building blocks in various organic syntheses , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the phenylsulfonyl group can serve as an n-blocking and directing group in various organic syntheses . This suggests that the compound might interact with its targets by blocking certain functional groups or directing the course of biochemical reactions.

Biochemical Pathways

Given its potential role in organic syntheses, it’s plausible that this compound could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds, such as in the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

A related compound, sam-760, was predominantly metabolized by cyp3a, a member of the cytochrome p450 family of enzymes

属性

IUPAC Name |

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQZEWWSOWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)